N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound characterized by the presence of a fluorine atom on a benzo[d]thiazole ring and a methylthio group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using 4-bromothioanisole and a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Acetamide Formation: The final step involves the acylation of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating mixtures, or organometallic reagents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. Its fluorine atom can also be used in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in a unique manner, offering opportunities for the design of novel therapeutics.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluorine atom can enhance binding affinity and specificity, while the methylthio group can participate in redox reactions or serve as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to the presence of both a fluorine atom and a methylthio group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-21-12-5-2-10(3-6-12)8-15(20)19-16-18-13-7-4-11(17)9-14(13)22-16/h2-7,9H,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTOTGZYMYUFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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